(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol
Overview
Description
(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol is a heterocyclic compound with the molecular formula C8H9NOS and a molecular weight of 167.23 g/mol. This compound is primarily used in research and has various applications in chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary targets of (4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol are the RNA-dependent RNA polymerase of the hepatitis C virus , and the KDM1A and LSD1 demethylases , which regulate DNA methylation . These targets play crucial roles in viral replication and gene transcription, respectively .
Mode of Action
This compound interacts with its targets by acting as an allosteric inhibitor . It binds to a site on the target enzyme that is distinct from the active site, causing a conformational change that reduces the enzyme’s activity . This interaction results in the inhibition of the hepatitis C virus’s RNA-dependent RNA polymerase and the KDM1A and LSD1 demethylases .
Biochemical Pathways
The compound affects the viral replication pathway of the hepatitis C virus by inhibiting its RNA-dependent RNA polymerase . It also impacts the gene transcription pathway by inhibiting the KDM1A and LSD1 demethylases, which regulate DNA methylation . The inhibition of these enzymes disrupts the balance of N-methylation in histones, a key factor in the regulation of gene transcription .
Result of Action
The inhibition of the hepatitis C virus’s RNA-dependent RNA polymerase by this compound results in a decrease in viral replication . The inhibition of the KDM1A and LSD1 demethylases leads to changes in gene transcription, which could potentially be exploited for anticancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol typically involves the reaction of 4-methyl-4H-thieno[3,2-b]pyrrole with formaldehyde under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the formaldehyde acts as the electrophile, and the thienopyrrole ring acts as the nucleophile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalysts, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienopyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds share a similar core structure and have been studied for their potential biological activities.
Thieno[3,4-b]-thiophene: This compound is used in organic electronics and has shown significant enhancement in polymer solar cells.
Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate: Studied for its regioselective acylation reactions.
Uniqueness
(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(4-methylthieno[3,2-b]pyrrol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-9-6(5-10)4-8-7(9)2-3-11-8/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWPUHUHJRQLCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1CO)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424359 | |
Record name | (4-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121933-59-3 | |
Record name | (4-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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